N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-15-9-11-19(12-10-15)21-17(3)25-26-20(13-16(2)24-22(21)26)23-14-18-7-5-4-6-8-18/h4-13,23H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIVTWLYHQWWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 7 and the pyrazolo-pyrimidine core facilitate nucleophilic substitutions. Key examples include:
-
Alkylation/Acylation :
The primary amine reacts with alkyl halides or acyl chlorides under basic conditions to form secondary amines or amides. For instance, treatment with acetyl chloride yields N-acetyl derivatives , enhancing solubility for biological assays .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | DCM, triethylamine, 0–25°C | N-acetyl-7-amine derivative | 78% |
| Benzyl bromide | DMF, K₂CO₃, 60°C | N-benzyl-7-amine derivative | 65% |
-
Aromatic Substitution :
The methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position due to steric hindrance from the methyl group .
Electrophilic Aromatic Substitution
The benzyl and 4-methylphenyl groups participate in electrophilic reactions:
-
Nitration :
Nitration with HNO₃/H₂SO₄ selectively targets the 4-methylphenyl ring, producing 3-nitro-4-methylphenyl derivatives .
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 4-methylphenyl ring | 3-nitro-4-methylphenyl derivative | 52% |
-
Halogenation :
Chlorination or bromination occurs at the benzyl group’s ortho/para positions usin
Scientific Research Applications
Anticancer Activity
Research indicates that N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .
Antiviral Properties
The compound has been explored for its potential in treating viral infections. It acts on viral replication mechanisms, demonstrating efficacy against specific viral strains. The structural characteristics of pyrazolo[1,5-a]pyrimidines contribute to their ability to inhibit viral enzymes .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Preliminary studies suggest it could inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response .
Comparative Analysis with Related Compounds
Similar compounds within the pyrazolo[1,5-a]pyrimidine class have shown promising biological activities. Here is a comparison table illustrating some of these compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine | Chlorine substitution at para position | Anticancer |
| 3-(4-fluorophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine | Fluorine substitution at para position | Antiviral |
| 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine | Methoxy groups on aromatic ring | Kinase inhibition |
This comparative analysis highlights the potential of this compound as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives are widely studied due to their scaffold versatility. Below is a systematic comparison of the target compound with key analogs:
Substituent Variations and Structure–Activity Relationships (SAR)
3-Position Substitutions
- Target Compound : 3-(4-methylphenyl) group.
- The methyl group provides moderate electron-donating effects and steric bulk.
- Analog 1 : 3-(4-fluorophenyl) (e.g., compounds in ).
- Analog 2 : 3-(3-trifluoromethylphenyl) ().
Key Insight : The 4-methylphenyl group in the target may reduce anti-mycobacterial potency compared to 4-fluoro derivatives but could improve metabolic stability due to reduced electronegativity .
5-Position Substitutions
- Target Compound : 5-methyl group.
- Smaller alkyl groups may favor membrane permeability.
- Analog 3: 5-(4-isopropylphenyl) ().
- Analog 4 : 5-propyl ().
Key Insight : The 5-methyl group in the target balances steric effects and lipophilicity, likely optimizing bioavailability.
N-Substituents
- Target Compound : N-benzyl group.
- The benzyl moiety contributes to π-π interactions but may reduce solubility in aqueous media.
- Analog 5 : N-(pyridin-2-ylmethyl) ().
- Analog 6 : N-cyclopentyl ().
Key Insight : The N-benzyl group in the target may limit solubility compared to pyridinylmethyl analogs but could enhance blood-brain barrier penetration for CNS targets .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight :
- Lipophilicity (LogP) :
- Metabolic Stability :
Biological Activity
N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest for its potential biological activities. This article explores its biological activity, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C₁₈H₁₈N₄
- Molecular Weight : 342.4 g/mol
- CAS Number : 890638-12-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class may exhibit:
- Antiviral Activity : Pyrazolo[1,5-a]pyrimidines have been identified as potential antiviral agents. For instance, a related compound demonstrated efficacy against viral infections by inhibiting viral replication mechanisms .
- Receptor Modulation : Some studies suggest that pyrazolo[1,5-a]pyrimidines can act as selective ligands for serotonin receptors (e.g., 5-HT2A), which are implicated in various neuropsychiatric disorders .
Antiviral Activity
A study indicated that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines showed significant antiviral properties. The mechanism involves interference with viral polymerases and other replication-related enzymes .
Neuropharmacological Effects
Research has highlighted the potential of N-benzyl derivatives to modulate neurotransmitter systems. For example:
| Compound | Target Receptor | EC₅₀ (nM) | Selectivity |
|---|---|---|---|
| N-benzyl derivative | 5-HT2A receptor | 0.074 | >400-fold over other receptors |
This indicates a strong affinity for the 5-HT2A receptor, suggesting its potential role in treating conditions like depression and anxiety .
Study on Anticonvulsant Properties
In a pharmacological evaluation, a related compound exhibited broad-spectrum anticonvulsant activity across various seizure models. The study demonstrated significant protection in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. This suggests that similar compounds could be explored for their anticonvulsant properties .
Fluorescent Applications
Another interesting application involves the use of pyrazolo[1,5-a]pyrimidines as fluorescent probes in biological imaging. These compounds have been shown to serve as lipid droplet biomarkers in cancer cells (HeLa) and normal cells (L929), indicating their versatility in both therapeutic and diagnostic applications .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-benzyl-substituted pyrazolo[1,5-a]pyrimidines, and how are reaction conditions optimized?
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step protocols or one-pot procedures. Key methodologies include:
- Ultrasound-assisted synthesis : Enhances reaction rates and regioselectivity via cavitation, achieving yields >70% under aqueous conditions with KHSO₄ as a catalyst .
- Stepwise condensation : Involves cyclocondensation of enaminones with 5-aminopyrazoles. Solvents like ethanol or dichloromethane and catalysts (e.g., triethylamine) are critical for purity .
Q. Optimization Parameters :
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | Polar aprotic (DMF, DCM) or aqueous | Higher solubility, fewer side products |
| Temperature | 60–100°C (reflux) | Accelerates cyclization |
| Catalyst | KHSO₄, triethylamine | Improves regioselectivity |
Q. Which analytical techniques are essential for confirming the structure and purity of pyrazolo[1,5-a]pyrimidine derivatives?
Structural validation relies on:
- X-ray crystallography : Resolves regiochemistry (e.g., compound 7c in : triclinic space group P-1, R1 = 0.0486) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.1–2.5 ppm) .
- HPLC : Monitors reaction progress (>95% purity thresholds) .
Q. What in vitro assays evaluate the biological activity of pyrazolo[1,5-a]pyrimidine analogs?
Common assays include:
Advanced Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Regioselectivity is controlled via:
- Catalyst design : KHSO₄ promotes selective cyclization at the C-3 position .
- Ultrasound irradiation : Reduces reaction time (30–60 minutes) and improves regiochemical outcomes by 20–30% compared to thermal methods .
- Substituent effects : Electron-withdrawing groups (e.g., CF₃) direct nucleophilic attack to specific ring positions .
Case Study : X-ray analysis of 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine confirmed regioselectivity (triclinic system, Z=4) .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies arise from variations in:
- Substituent effects : Fluorophenyl vs. chlorophenyl groups alter kinase binding (e.g., 10-fold differences in IC₅₀) .
- Assay conditions : Cell line specificity (e.g., MCF-7 vs. HeLa) and incubation time .
- Data normalization : Use of internal controls (e.g., β-actin in Western blots) ensures reproducibility.
Q. Recommendations :
Q. How are structure-activity relationships (SAR) established for kinase-targeting pyrazolo[1,5-a]pyrimidines?
SAR studies employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
